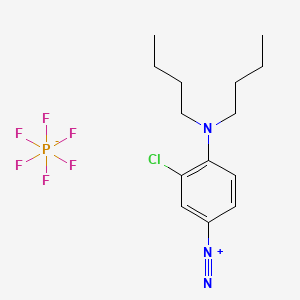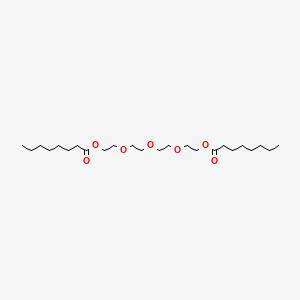
2H-Pyran-2-one, 6-(4-(beta-D-glucopyranosyloxy)phenyl)-5,6-dihydro-, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Psilotin is a naturally occurring compound found in certain species of plants, particularly within the Psilotaceae family. It is known for its unique chemical structure and potential medicinal properties. Psilotin has been studied for its various biological activities, including its potential anticancer effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of psilotin involves several steps, starting from readily available starting materials. One common synthetic route includes the use of arylpyrone glycosides, which are abundant in tissue samples of Psilotaceae plants. The synthesis typically involves glycosylation reactions under specific conditions to yield psilotin .
Industrial Production Methods
Industrial production of psilotin is less common due to its natural abundance in certain plants. extraction from plant sources remains a viable method. The extraction process involves harvesting the plant material, followed by solvent extraction and purification to isolate psilotin .
化学反応の分析
Types of Reactions
Psilotin undergoes various chemical reactions, including:
Oxidation: Psilotin can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert psilotin into its reduced forms.
Substitution: Psilotin can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of psilotin can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
科学的研究の応用
Chemistry: Psilotin is used as a model compound in studying glycosylation reactions and other chemical processes.
Medicine: Psilotin’s biological activities suggest it could be developed into therapeutic agents for treating various diseases.
作用機序
Psilotin exerts its effects through several molecular targets and pathways:
Serotonin Receptors: Psilotin acts as an agonist at serotonin receptors, particularly the 5-HT2A receptor, which is involved in various neurological processes.
Gene Expression: Psilotin modulates gene expression, leading to changes in cellular functions and biological activities.
Neural Circuitry: Psilotin alters neural circuitry, affecting brain regions such as the default mode network and amygdala, which are implicated in mood regulation.
類似化合物との比較
Psilotin is structurally similar to other compounds such as psilocybin and psilocin, which are also found in certain mushrooms and have psychedelic properties . psilotin is unique in its specific biological activities and potential therapeutic applications.
Similar Compounds
Psilocybin: A naturally occurring psychedelic compound found in certain mushrooms.
Psilocin: The active metabolite of psilocybin, responsible for its psychedelic effects.
Serotonin: A neurotransmitter with a similar structure to psilotin, involved in mood regulation.
特性
CAS番号 |
4624-52-6 |
|---|---|
分子式 |
C17H20O8 |
分子量 |
352.3 g/mol |
IUPAC名 |
(2S)-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C17H20O8/c18-8-12-14(20)15(21)16(22)17(25-12)23-10-6-4-9(5-7-10)11-2-1-3-13(19)24-11/h1,3-7,11-12,14-18,20-22H,2,8H2/t11-,12+,14+,15-,16+,17+/m0/s1 |
InChIキー |
NHQCBCFHSBCPOB-HJIDVSFMSA-N |
異性体SMILES |
C1C=CC(=O)O[C@@H]1C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
正規SMILES |
C1C=CC(=O)OC1C2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















